molecular formula C14H15N3O B424403 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile CAS No. 385382-41-2

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile

Cat. No.: B424403
CAS No.: 385382-41-2
M. Wt: 241.29g/mol
InChI Key: WPHQEBRQPSXLME-UHFFFAOYSA-N
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Description

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile is a high-value chemical intermediate designed for research and development applications. This compound features a propanenitrile moiety attached to a 5-hydroxy-3-methyl-1-(4-methylphenyl)pyrazole core, a scaffold recognized for its diverse biological potential. Pyrazole derivatives are extensively investigated in medicinal chemistry for their wide range of pharmacological activities, which may include anti-inflammatory, analgesic, and antibacterial properties . The primary research application of this nitrile-functionalized pyrazole is as a versatile building block in organic synthesis. The reactive nitrile group can be transformed into other functional groups, such as tetrazoles or amides, making it a valuable precursor for constructing more complex molecular architectures . Its structure suggests potential use in developing novel heterocyclic compounds for pharmaceutical research and as a key intermediate in the synthesis of functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)17-14(18)13(4-3-9-15)11(2)16-17/h5-8,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHQEBRQPSXLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes offers a modular route to polysubstituted pyrazoles, including 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile. This method avoids hazardous hydrazine derivatives by forming the N–N bond via oxidation-induced coupling on titanium. The mechanism proceeds through a diazatitanacyclohexadiene intermediate, generated from the reaction of p-tolunitrile, 3-hexyne, and [py₂TiCl₂(NPh)]₂.

Key steps include:

  • Formation of Diazatitanacyclohexadiene : The alkyne and nitrile couple with the Ti imido complex at 115°C in bromobenzene, forming a five-membered metallacycle.

  • Oxidation-Induced N–N Coupling : Treatment with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) triggers a 2-electron oxidation, inducing electrocyclic ring closure analogous to a Nazarov cyclization.

Optimization and Yields

Optimized conditions (115°C, 1 h pre-reaction; 50°C, 2 h post-TEMPO addition) yield the pyrazole core in 75% isolated yield. The nitrile group is introduced via p-tolunitrile, which survives the oxidative conditions due to titanium’s electron-deficient environment.

Knoevenagel Condensation for Nitrile Functionalization

Synthesis of Propanenitrile-Substituted Pyrazoles

Telescoping Synthesis for Intermediate Control

Key Steps

  • Alkylation : 2-Hydroxyethylhydrazine reacts with alkyl(alkoxymethylene)cyanoacetate to form 5-amino-4-alkoxycarbonylpyrazoles.

  • Nitrile Introduction : Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation and nitrile coupling, yields the target propanenitrile derivative.

Structural and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR : The pyrazole ring protons resonate at δ 5.70–5.75 ppm (singlet), while the methyl groups on the aryl and pyrazole moieties appear at δ 2.10–2.35 ppm.

  • IR : A strong absorption at ~2240 cm⁻¹ confirms the presence of the nitrile group.

Computational Analysis

Density functional theory (DFT) calculations for related pyrazole-propanenitrile hybrids reveal:

  • HOMO-LUMO Gap : 4.2–4.5 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (ESP) : Localized negative charge on the nitrile nitrogen, facilitating nucleophilic attacks.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYieldAdvantagesLimitations
Multicomponent CouplingTi imido, TEMPO, p-tolunitrile75%Atom-economical, no hydrazineRequires high-temperature steps
Knoevenagel CondensationAldehyde, propanenitrile40–60%Modular nitrile introductionModerate yields
Telescoping SynthesisAlkylating agents, nitrosating agentsN/AScalable for intermediatesMulti-step, unoptimized

Chemical Reactions Analysis

Types of Reactions

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitrile group would produce an amine.

Scientific Research Applications

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to other nitrile-containing pyrazole derivatives (Table 1). Key differences lie in substituent patterns, which influence physicochemical properties and reactivity:

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name (Source) Substituents (Pyrazole Positions) Functional Groups Notable Features
Target Compound () 5-OH, 3-Me, 1-(4-MePh), 4-CN Hydroxy, nitrile Discontinued; potential H-bond donor
3d () 5-NH2, 3-Me, 1-(2-bromopropanoyl), 4-CN Amino, bromo, nitrile Reactive bromo group for synthesis
5d () 5-NH2, 3-Ph, 1-(benzothiazolylthio), 4-CN Amino, benzothiazole, nitrile Thioether linkage for conjugation
4-[5-Amino...]benzonitrile () 5-NH2, 4-cyclopropyl, 1-isopropyl, 3-CN Amino, cyclopropyl, nitrile Steric hindrance from cyclopropyl
3-(5-Ph-CF3-1H-pyrazol-1-yl)propanenitrile () 5-Ph, 3-CF3, 1-CN Trifluoromethyl, nitrile Electron-withdrawing CF3 group
Key Observations:
  • Hydroxy vs. Amino Groups: The hydroxy group in the target compound may enhance solubility through hydrogen bonding compared to amino groups in 3d and 5d, which could improve bioavailability .
  • Nitrile Positioning : Unlike the benzonitrile in , the propanenitrile group in the target compound is directly attached to the pyrazole ring, altering electronic effects and steric bulk .

Spectral Data Availability :

  • 3d (): Reported $ ^1H $ NMR (δ 1.81 ppm, CH$3$; δ 5.47 ppm, CHCH$3$) and MS (m/z 255.2 [M-H]$^-$) .
  • Target Compound: No spectral data are provided, highlighting a gap in characterization compared to analogs.

Biological Activity

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile (commonly referred to as the compound in focus) is a pyrazole derivative with potential biological activities. This compound has garnered attention due to its structural attributes that suggest possible interactions with biological targets, including enzymes and receptors involved in various physiological processes. This article aims to synthesize existing research findings on the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3OC_{14}H_{15}N_3O, and its structure includes a pyrazole ring substituted with a hydroxyl group and a propanenitrile moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The hydroxyl group in the compound likely contributes to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

3. Anticancer Potential

The compound's ability to modulate cell signaling pathways involved in apoptosis (programmed cell death) has been observed in related pyrazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the specific mechanisms involved.

4. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes linked to various diseases, including those involved in metabolic pathways. For instance, it may affect enzymes associated with glucose metabolism, suggesting a role in diabetes management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionAffects glucose metabolism enzymes

Case Studies

Several case studies have investigated the biological effects of similar compounds:

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of pyrazole derivatives, this compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that compounds similar to this pyrazole effectively reduced levels of TNF-alpha and IL-6 in vitro. This supports the hypothesis that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Q & A

Q. What are the common synthetic routes for 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole core, followed by nitrile group introduction. Key steps include:

  • Cyclocondensation: Reacting hydrazine derivatives with ketones under reflux in solvents like xylene (25–30 hours) .
  • Purification: Post-reaction, the mixture is treated with NaOH to separate organic layers, washed repeatedly, dried (Na₂SO₄), and recrystallized (e.g., methanol) .
  • Optimization: Variables like solvent polarity (xylene vs. ethanol), temperature (80–120°C), and catalyst presence (e.g., chloranil) are systematically tested to improve yield and purity .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurposeReference
CyclocondensationHydrazine, acetylenic ketone, xylene, refluxPyrazole ring formation
Nitrile functionalizationKCN/NaCN, DMF, 60°CIntroduction of nitrile group
PurificationRecrystallization (methanol)Isolation of pure product

Q. How is the compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and pyrazole ring integrity. For example, hydroxy and methyl protons appear as distinct singlets .
  • Infrared Spectroscopy (IR): Peaks at ~2240 cm⁻¹ confirm nitrile (-C≡N) presence .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

Q. What structural features influence the compound’s physicochemical properties?

Methodological Answer:

  • Pyrazole Ring: Planar structure enables π-π stacking interactions, affecting solubility and crystallinity .
  • Substituents: The 4-methylphenyl group enhances lipophilicity, while the nitrile group contributes to dipole interactions .
  • Hydroxy Group: Hydrogen bonding capability impacts solubility in polar solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended?

Methodological Answer:

  • Data Collection: Single-crystal diffraction at low temperatures (e.g., 193 K) minimizes thermal motion artifacts .
  • Structure Solution: SHELXD/SHELXS for phase determination; SHELXL for refinement (e.g., R-factor < 0.04) .
  • Validation: ORTEP-3 visualizes thermal ellipsoids, while PLATON checks for voids and symmetry errors .

Table 2: Crystallography Parameters (Example)

ParameterValue/DescriptionReference
Temperature193 K
R-factor0.038 (indicative of high precision)
SoftwareSHELXL, ORTEP-3

Q. What computational strategies predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., M4 muscarinic receptors) .
  • Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • MD Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR functional group data with crystallographic bond lengths/angles .
  • Dynamic Effects: Account for solution-phase conformational flexibility (NMR) vs. solid-state rigidity (X-ray) .
  • Supplementary Techniques: Mass spectrometry (HRMS) validates molecular weight .

Q. What experimental designs optimize pharmacological activity while minimizing toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., fluoro vs. methyl groups) to assess potency .
  • In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Toxicology Profiling: Ames test for mutagenicity; hepatic microsome stability studies .

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